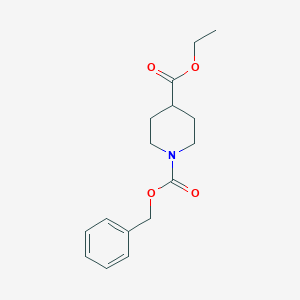

ETHYL N-CBZ-PIPERIDINE-4-CARBOXYLATE

Description

Structure

3D Structure

Properties

IUPAC Name |

1-O-benzyl 4-O-ethyl piperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-2-20-15(18)14-8-10-17(11-9-14)16(19)21-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDBOGXZKIODTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571024 | |

| Record name | 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160809-38-1 | |

| Record name | 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl N Cbz Piperidine 4 Carboxylate

Direct N-Cbz Protection Approaches

A common and direct route to Ethyl N-Cbz-piperidine-4-carboxylate involves the protection of the secondary amine of a pre-formed ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate). This method is advantageous when the starting piperidine (B6355638) is readily available. The protection is achieved by introducing the benzyloxycarbonyl (Cbz or Z) group onto the nitrogen atom.

Utilizing Benzyl (B1604629) Chloroformate for Amine Protection

The most prevalent reagent for the installation of the Cbz group is benzyl chloroformate (Cbz-Cl). rsc.orglookchem.com This reagent reacts readily with the nucleophilic secondary amine of ethyl piperidine-4-carboxylate to form a stable carbamate (B1207046) linkage. rsc.org The reaction effectively suppresses the basicity and nucleophilicity of the piperidine nitrogen, allowing for subsequent chemical transformations at other parts of the molecule if needed. lookchem.com

The general reaction is as follows: Ethyl piperidine-4-carboxylate + Benzyl chloroformate → this compound + HCl

Reaction Conditions and Mechanistic Considerations of Cbz Installation

The mechanism of Cbz protection involves the nucleophilic attack of the piperidine nitrogen atom on the electrophilic carbonyl carbon of benzyl chloroformate. rsc.org This is followed by the expulsion of a chloride ion, which is a good leaving group. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. rsc.org

Commonly, the reaction is performed under Schotten-Baumann conditions, which involves an aqueous basic solution. rsc.org A variety of bases can be employed to scavenge the generated HCl, with common choices including sodium carbonate, sodium bicarbonate, or sodium hydroxide (B78521). rsc.org The reaction can also be carried out in organic solvents in the presence of an organic base such as triethylamine (B128534) or diisopropylethylamine (DIPEA). lookchem.com

| Parameter | Condition | Purpose/Comment |

| Reagent | Benzyl Chloroformate (Cbz-Cl) | Source of the Cbz protecting group. |

| Substrate | Ethyl piperidine-4-carboxylate | The amine to be protected. |

| Base | Sodium Carbonate, NaOH, Triethylamine | To neutralize the HCl byproduct. rsc.org |

| Solvent | Water, Dichloromethane (B109758), THF, Ethyl Acetate | Depends on the chosen base and reaction conditions. |

| Temperature | Typically 0 °C to room temperature | To control the reaction rate and minimize side reactions. |

This direct protection approach is often high-yielding and straightforward, making it a preferred method for synthesizing this compound on both laboratory and industrial scales.

Esterification Routes from N-Cbz-piperidine-4-carboxylic Acid

An alternative synthetic strategy begins with N-Cbz-piperidine-4-carboxylic acid. This approach is particularly useful if the carboxylic acid precursor is more accessible or cost-effective than the corresponding ethyl ester. The synthesis is completed by converting the carboxylic acid to the desired ethyl ester.

Conversion of Carboxylic Acid Precursors to Ethyl Esters

The transformation of N-Cbz-piperidine-4-carboxylic acid into its ethyl ester is a standard esterification reaction. The most common method for this conversion is the Fischer esterification. This reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst. escholarship.org

Typical acid catalysts for this process include:

Sulfuric acid (H₂SO₄)

Thionyl chloride (SOCl₂)

p-Toluenesulfonic acid (TsOH)

Dry hydrogen chloride (HCl) gas

The reaction is an equilibrium process. To drive the reaction toward the formation of the ethyl ester, an excess of ethanol is typically used, and/or the water formed during the reaction is removed. escholarship.org

Optimized Esterification Protocols and Yield Considerations

To optimize the yield of this compound via esterification, several factors must be considered. The choice of catalyst and reaction conditions can significantly impact the efficiency of the reaction. For instance, using thionyl chloride in ethanol is a highly effective method. Initially, the thionyl chloride reacts with ethanol to generate sulfur dioxide, hydrogen chloride, and ethyl chloroformate in situ. The generated HCl then acts as the catalyst for the esterification.

| Reagent/Condition | Role/Effect on Yield |

| Ethanol | Reactant and often the solvent. Using it in large excess drives the equilibrium towards the product, increasing the yield. escholarship.org |

| Acid Catalyst (H₂SO₄, SOCl₂, etc.) | Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for attack by ethanol. escholarship.org |

| Temperature | Heating (reflux) is typically required to achieve a reasonable reaction rate. |

| Water Removal | Removal of water (e.g., using a Dean-Stark apparatus) shifts the equilibrium to the right, enhancing the yield. escholarship.org |

Yields for Fischer esterification are generally good to excellent, provided the reaction is driven to completion. The workup procedure typically involves neutralizing the acid catalyst and extracting the ester into an organic solvent. Careful control of pH during workup is important to ensure the Cbz protecting group remains intact, as it can be labile to strong acidic conditions. rsc.org

Advanced Approaches for Piperidine Ring Formation with Incorporated Functional Groups

More sophisticated synthetic strategies involve the de novo construction of the piperidine ring itself, with the N-Cbz group and the C4-ethoxycarbonyl group (or their precursors) being incorporated during the ring-forming process. These methods offer greater flexibility for creating complex and substituted piperidine derivatives.

One powerful method is the catalytic hydrogenation of substituted pyridine (B92270) precursors . A suitably substituted pyridine, such as ethyl nicotinate, can be N-benzylated and then catalytically hydrogenated to form the saturated piperidine ring. While effective, this method can require harsh conditions and expensive catalysts. google.com

A more convergent approach is the aza-Diels-Alder reaction , a type of [4+2] cycloaddition. In this strategy, an imine (containing the future N-substituent, such as a benzyl group that can be converted to Cbz) reacts with a 1,3-diene. For example, the reaction of an N-benzyl-protected imine with a diene can produce a tetrahydropyridine (B1245486) ring, which can be further functionalized and reduced to the desired piperidine. This method provides excellent control over the regiochemistry and stereochemistry of the resulting piperidine ring. lookchem.com

Intramolecular Cyclization Methods

Intramolecular cyclization represents a powerful strategy for the synthesis of piperidine rings, involving the formation of a carbon-nitrogen bond from a linear precursor. These methods often offer high levels of stereochemical control.

The cyclization of alkenyl amines is a direct approach to forming the piperidine nucleus. One prominent strategy is the intramolecular aza-Michael reaction, where a nitrogen nucleophile adds to an α,β-unsaturated system within the same molecule. A recently developed "Clip-Cycle" approach exemplifies this, providing asymmetric synthesis of 3-spiropiperidines. rsc.orgrsc.org This two-step method first involves an alkene metathesis reaction ('Clip') between an N-Cbz-protected 1-amino-hex-5-ene and a thioacrylate. rsc.org The subsequent 'Cycle' step is an intramolecular asymmetric aza-Michael cyclization promoted by a chiral phosphoric acid catalyst to yield the enantioenriched piperidine. rsc.orgrsc.org While this specific example leads to 3-spiropiperidines, the underlying principle of intramolecular aza-Michael cyclization of a tethered amine and Michael acceptor is a viable strategy for accessing the N-Cbz-piperidine-4-carboxylate scaffold.

Mercury(II) salts have also been employed to induce the cyclization of unsaturated amines. For instance, the treatment of N-Isopropyl-1-aminohex-4-ene with mercury(II) chloride, followed by reduction, yields a mixture of pyrrolidine (B122466) and piperidine derivatives, demonstrating the competing pathways in such cyclizations. beilstein-journals.org

| Strategy | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Asymmetric 'Clip-Cycle' | Hoveyda–Grubbs Catalyst™ (metathesis), Chiral Phosphoric Acid (cyclization) | A two-step process involving cross-metathesis followed by an enantioselective intramolecular aza-Michael reaction to form piperidines. | rsc.org, rsc.org |

| Mercury(II)-Mediated Cyclization | HgCl2, NaBH4 | Induces cyclization of an amino-alkene, though it can produce a mixture of ring sizes. | beilstein-journals.org |

Free-radical cyclizations offer a powerful alternative for constructing the piperidine ring, often proceeding under mild conditions and tolerating a variety of functional groups. These reactions typically involve the generation of a radical which then attacks a pendant unsaturated group. thieme-connect.de

Transition metals are frequently used to mediate these reactions. Manganese(III) acetate, for example, is a classic oxidant for generating carbon-centered radicals from β-dicarbonyl compounds, which can then undergo cyclization. thieme-connect.denih.gov In a related context, novel piperazine-containing dihydrofuran compounds have been synthesized via Mn(OAc)₃ mediated oxidative radical cyclization. nih.gov Cobalt(II) catalysts have also been used for the radical intramolecular cyclization of linear amino-aldehydes to produce piperidines, although competitive side reactions can occur. nih.govmdpi.com

More recently, copper-catalyzed systems have been developed. One variant involves a copper catalyst initiating the formation of an N-radical, which then undergoes a 1,5-hydrogen atom transfer (HAT). The resulting carbon radical is subsequently trapped to form the piperidine ring. nih.gov

| Mediator/Catalyst | Mechanism/Approach | Key Features | Reference |

|---|---|---|---|

| Manganese(III) Acetate | Oxidative free-radical cyclization | Generates radicals from active methylene (B1212753) or methine compounds for cyclization onto an acceptor. | thieme-connect.de, nih.gov |

| Cobalt(II) Catalyst | Cyclization of linear amino-aldehydes | Effective for producing various piperidines, though by-products can form via competitive 1,5-H-transfer. | nih.gov, mdpi.com |

| Copper(II) Catalyst | N-radical formation followed by 1,5-HAT | Allows for cyclization via C-H activation pathways. | nih.gov |

The aza-Heck cyclization is an increasingly important method for synthesizing N-heterocycles. rsc.orgsemanticscholar.org In these palladium-catalyzed reactions, an activated N-O bond (e.g., in an oxime ester or N-hydroxycarbamate derivative) undergoes oxidative addition to a Pd(0) catalyst. rsc.orgnih.gov The resulting aza-Pd(II) intermediate then engages a pendant alkene in a Heck-like migratory insertion, forming the piperidine ring. semanticscholar.orgresearchgate.net

This approach circumvents the limitations of related aza-Wacker processes, which often require acidic N-H units and are less effective for carbamate-protected amines. nih.gov The aza-Heck reaction, by contrast, relies on the electrophilicity of the nitrogen center and provides direct access to carbamate (e.g., Cbz or Boc) protected piperidines. nih.gov The development of N-(pentafluorobenzoyloxy)carbamates as N-O donors has been particularly significant, enabling the first efficient, non-biased 6-exo aza-Heck cyclizations to form piperidines. nih.gov This methodology has also been extended to cascade sequences, allowing for more complex molecular architectures to be assembled. semanticscholar.orgnih.gov

Intermolecular Annulations and Multi-component Reactions

Intermolecular strategies assemble the piperidine ring from two or more separate components in a convergent manner. Multi-component reactions (MCRs) are particularly powerful in this regard, as they allow for the rapid generation of molecular complexity and diversity from simple starting materials in a single pot. acs.orgsemanticscholar.org

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry. mdpi.com It classically involves the combination of a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce a dipeptide-like scaffold. nih.govmdpi.com This reaction has been ingeniously adapted for the synthesis of heterocyclic structures, including piperidine analogues. researchgate.net

By using bifunctional starting materials, the Ugi reaction can be coupled with a subsequent cyclization step to build the piperidine ring. For example, a two-step sequence involving a U-4CR has been developed for the preparation of 4-aminopiperidine-4-carboxylic acid derivatives, which are key precursors for pharmaceuticals like carfentanil and remifentanil. researchgate.net The power of the U-4CR lies in its ability to introduce multiple points of diversity into the final molecule by simply varying the four starting components, making it an ideal tool for generating libraries of substituted piperidines for drug discovery. nih.govresearchgate.net

Beyond the Ugi reaction, a variety of other MCRs have been developed for the efficient, one-pot synthesis of highly functionalized piperidines. semanticscholar.orgajchem-a.com These methods often involve cascade reactions where several bonds are formed sequentially without isolating intermediates.

One such approach is a pseudo five-component reaction between aromatic aldehydes, ammonium (B1175870) acetate, substituted β-nitrostyrenes, and Meldrum's acid to yield highly functionalized piperidines. acs.org Another efficient four-component reaction utilizes substituted nitrostyrenes, aromatic aldehydes, ammonium acetate, and dialkyl malonates to produce polysubstituted 2-piperidinones with high stereoselectivity. acs.org These reactions highlight the utility of nitroalkenes as versatile building blocks in the construction of nitrogen-containing heterocycles. acs.org Furthermore, tunable [3+2] and [4+2] annulations have been disclosed that use simple olefins and bifunctional reagents to divergently access N-heterocycles like piperidines. nih.gov

| Reaction Name/Type | Key Components | Product Type | Reference |

|---|---|---|---|

| Ugi Four-Component Reaction (U-4CR) | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Piperidine analogues (often via post-cyclization) | researchgate.net, researchgate.net, mdpi.com |

| Pseudo Five-Component Reaction | Aromatic Aldehydes, Ammonium Acetate, β-Nitrostyrenes, Meldrum's Acid | Highly functionalized piperidines | acs.org |

| Four-Component Reaction | Nitrostyrenes, Aromatic Aldehydes, Ammonium Acetate, Dialkyl Malonates | Polysubstituted 2-piperidinones | acs.org |

Stereoselective and Enantioselective Synthesis of Piperidine Carboxylates

The synthesis of piperidine carboxylates with specific stereochemistry is a critical aspect of medicinal chemistry, as the biological activity of many compounds is dependent on their three-dimensional structure. Various strategies have been developed to control the stereochemical outcome of these syntheses.

Chiral Catalyst and Auxiliary-Mediated Transformations

Chiral catalysts and auxiliaries play a pivotal role in the asymmetric synthesis of piperidine derivatives. These methods introduce chirality by using a small amount of a chiral molecule to direct the formation of a specific enantiomer.

Palladium-catalyzed reactions have been effectively employed in the enantioselective synthesis of piperidine carboxylates. researchgate.net For instance, the use of a palladium catalyst with a novel pyridine-oxazoline ligand can achieve enantioselective oxidative amination of non-activated alkenes to form substituted piperidines. researchgate.net The steric bulk of the ligand is crucial for the activation of the palladium catalyst, leading to high enantioselectivity. researchgate.net Rhodium-catalyzed asymmetric carbometalation of dihydropyridines represents another powerful strategy to access enantioenriched 3-substituted piperidines. oakwoodchemical.comgoogleapis.com

Chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct a stereoselective reaction, have also been utilized. For example, a galactose-derived auxiliary immobilized on a solid support has been used in the stereoselective synthesis of chiral piperidine derivatives. researchgate.net This approach allows for the construction of the piperidine ring with a high degree of stereocontrol.

Table 1: Examples of Chiral Catalyst and Auxiliary-Mediated Transformations

| Catalyst/Auxiliary | Reaction Type | Key Features |

|---|---|---|

| Palladium with Pyridine-Oxazoline Ligand | Oxidative Amination | Enantioselective formation of substituted piperidines from non-activated alkenes. researchgate.net |

| Rhodium with Chiral Ligand | Asymmetric Carbometalation | Access to enantioenriched 3-substituted piperidines from dihydropyridines. oakwoodchemical.comgoogleapis.com |

Enantiospecific Routes from Chiral Amino Acid Derivatives

The use of the chiral pool, particularly amino acids, provides a reliable and versatile starting point for the enantioselective synthesis of piperidines. nih.gov This approach leverages the inherent chirality of naturally occurring amino acids to construct complex chiral molecules.

A feasible route to chiral 2-substituted piperidine-4-carboxylic acids has been established from readily accessible N-Cbz protected amino acid derivatives and Meldrum's acid. mnstate.edunih.gov This method allows for the synthesis of a variety of 2-substituted piperidine-4-carboxylic acids with a known stereochemistry. mnstate.edu The synthesis of pyridinones from amino acids via a gold-catalyzed strategy also provides a straightforward pathway to asymmetric piperidines. google.com

Phenylglycinol-derived oxazolopiperidone lactams are versatile intermediates for the enantioselective synthesis of a wide range of piperidine-containing natural products and bioactive compounds. organic-chemistry.org These lactams can be prepared from chiral amino alcohols and allow for the controlled introduction of substituents at various positions on the piperidine ring. organic-chemistry.org

Desymmetrization Approaches for Chiral Piperidines

Desymmetrization of prochiral or meso-piperidine derivatives is an efficient strategy for the synthesis of chiral piperidines. This approach involves the selective reaction of one of two identical functional groups in a symmetrical molecule, thereby creating a chiral center.

An organocatalytic enantioselective intramolecular aza-Michael reaction has been developed for the desymmetrization of substrates to produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.gov The use of a chiral amine catalyst and a co-catalyst can afford the final piperidine products with high levels of enantioselectivity. nih.gov Another desymmetrization approach involves the selective formation of a lactam, which has been successfully applied to the synthesis of a γ-secretase modulator. researchgate.net

Post-Synthetic Modifications and Functional Group Interconversion in Cbz-Protected Intermediates

Once the N-Cbz-protected piperidine-4-carboxylate core has been synthesized, further modifications are often necessary to arrive at the final target molecule. These modifications typically involve the cleavage of the ester and the deprotection of the nitrogen atom.

Cleavage of the Ethyl Ester to Carboxylic Acid

The hydrolysis of the ethyl ester group to the corresponding carboxylic acid is a common transformation in the synthesis of piperidine-based pharmaceuticals. This reaction is typically carried out under basic conditions, a process known as saponification.

The hydrolysis of this compound to N-Cbz-piperidine-4-carboxylic acid can be achieved using an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. nih.gov The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the desired carboxylic acid. The choice of base and reaction conditions can be influenced by the presence of other functional groups in the molecule.

Table 2: Conditions for Ethyl Ester Cleavage

| Reagent | Solvent | Conditions | Product |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Water/Alcohol | Room Temperature or Heating | N-Cbz-piperidine-4-carboxylic acid sodium salt |

Reductive Deprotection of the N-Cbz Group

The carbobenzyloxy (Cbz) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions. Its removal is most commonly accomplished through catalytic hydrogenolysis.

This deprotection method involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen gas. The reaction results in the cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. Transfer hydrogenation, using a hydrogen donor such as ammonium formate (B1220265) in the presence of Pd/C, is also an effective method for Cbz deprotection. While generally a clean and efficient method, care must be taken as some functional groups can be sensitive to the reductive conditions. Alternative, non-reductive methods for Cbz cleavage, such as using strong acids, have also been reported.

Subsequent N-Alkylation and Derivatization

This compound serves as a versatile intermediate in the synthesis of more complex piperidine derivatives. The carbobenzyloxy (Cbz) group acts as a protecting group for the piperidine nitrogen, allowing for selective modifications at other positions. However, for N-alkylation and many derivatizations, the removal of the Cbz group is a prerequisite. This deprotection unmasks the secondary amine, which can then undergo a variety of transformations to yield a diverse range of N-substituted piperidine-4-carboxylates. These compounds are significant in medicinal chemistry, often serving as core scaffolds for therapeutic agents. google.com

The primary strategies for modifying this compound involve deprotection followed by N-alkylation via reductive amination or direct alkylation. Further derivatization often involves transformation of the ethyl ester functional group.

N-Alkylation Methodologies

Following the hydrogenolytic cleavage of the Cbz group to yield ethyl piperidine-4-carboxylate (ethyl isonipecotate), the exposed secondary amine is readily functionalized. nih.gov

Reductive Amination

Reductive amination is a widely employed method for N-alkylation. This reaction involves the condensation of the secondary amine of ethyl piperidine-4-carboxylate with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanobohydride (NaCNBH₃). nih.govgoogleapis.comrsc.org

The choice of reducing agent is critical; NaBH(OAc)₃ is often preferred as it is milder and more selective for iminium ions over ketones or aldehydes, reducing side reactions. nih.govgoogleapis.com The reaction is typically performed in a solvent mixture, such as methanol (B129727) and acetic acid, at temperatures ranging from 0°C to room temperature. googleapis.com

Key Research Findings in Reductive Amination:

| Aldehyde/Ketone | Reducing Agent | Solvent System | Conditions | Product | Ref |

| Chloroacetaldehyde | NaCNBH₃ | Methanol/Acetic Acid (10/1) | 0°C to RT, 2 hrs | 1-(2-chloroethyl)-4-piperidinecarboxylic acid ethyl ester | googleapis.com |

| Chloroacetaldehyde | NaBH(OAc)₃ | Methanol/Acetic Acid (10/1) | 0°C to RT, 2 hrs | 1-(2-chloroethyl)-4-piperidinecarboxylic acid ethyl ester | googleapis.com |

| Formalin | NaBH(OAc)₃ | Not Specified | Not Specified | Ethyl 1-methylpiperidine-4-carboxylate | nih.gov |

| Acetaldehyde | NaBH(OAc)₃ | Not Specified | Not Specified | Ethyl 1-ethylpiperidine-4-carboxylate | nih.gov |

| N-Boc-piperidin-4-one | Not Specified | Not Specified | Not Specified | N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine derivatives | researchgate.net |

Direct N-Alkylation

Direct alkylation offers another route to N-substituted piperidines. This method involves the reaction of ethyl piperidine-4-carboxylate with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. The base, such as triethylamine or potassium carbonate, neutralizes the hydrogen halide formed during the reaction, driving it to completion. prepchem.comresearchgate.net Solvents like dichloromethane or acetonitrile (B52724) are commonly used. prepchem.comresearchgate.net While effective, this method can sometimes lead to the formation of quaternary ammonium salts if an excess of the alkylating agent is used. researchgate.net

Key Research Findings in Direct N-Alkylation:

| Alkylating Agent | Base | Solvent | Conditions | Product | Ref |

| α-bromotoluene | Triethylamine | Methylene chloride | Room Temp, 20 hrs | Ethyl 1-benzylpiperidine-4-carboxylate | prepchem.com |

| Alkyl Bromide/Iodide | KHCO₃ (optional) | Anhydrous Acetonitrile | Room Temp | N-alkylpiperidinium salt | researchgate.net |

| Bromoacetonitrile | Not Specified | Not Specified | Not Specified | Two-carbon elongation products | researchgate.net |

| 2-Iodoethanol | Not Specified | Not Specified | Not Specified | Two-carbon elongation products | researchgate.net |

Further Derivatization

Beyond N-alkylation, the ethyl ester group of the piperidine scaffold provides another handle for chemical modification. These transformations can be performed on the N-Cbz protected intermediate or after N-alkylation.

Hydrolysis to Carboxylic Acid

The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding N-substituted piperidine-4-carboxylic acid. google.com These carboxylic acid derivatives are crucial intermediates for the synthesis of amides, which are prevalent in many biologically active molecules. google.comnih.gov For example, N-benzyl-4-piperidinecarboxylic acid methyl ester can be hydrolyzed to obtain N-benzyl-4-piperidinecarboxylic acid, a precursor for further reactions. google.com

Reduction to Alcohol

The ester functionality can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov This transformation opens pathways to new derivatives. For instance, the resulting alcohols from N-methyl and N-ethyl piperidine-4-carboxylates can be oxidized to aldehydes, which then undergo further reductive amination to introduce additional diversity to the molecule. nih.gov

Amide Formation

The carboxylic acid derivatives obtained from ester hydrolysis can be coupled with various amines to form amides. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to facilitate this coupling reaction. researchgate.netnih.gov This derivatization is a key step in building more complex structures for applications such as enzyme inhibitors and other therapeutic agents. nih.gov

Chemical Reactivity and Derivatization of Ethyl N Cbz Piperidine 4 Carboxylate

Transformations at the Carboxylate Ester Group

The ethyl ester moiety at the 4-position of the piperidine (B6355638) ring is a primary site for chemical modification. Its reactivity is central to the synthesis of a diverse array of derivatives, including other esters, amides, and various carboxylic acid derivatives.

Transesterification Reactions with Various Alcohols

Transesterification is a fundamental process for converting the ethyl ester of Ethyl N-Cbz-piperidine-4-carboxylate into other esters, thereby introducing different alkyl or aryl groups. This reaction is typically catalyzed by acids, bases, or organometallic complexes to facilitate the exchange of the ethoxy group with a different alcohol. A variety of catalysts can be employed to promote this transformation under mild conditions, accommodating a range of functionalized alcohols. For instance, N-heterocyclic carbenes (NHCs) and zinc-cluster catalysts are effective in promoting these reactions. Scandium(III) triflate has also been shown to catalyze the direct transesterification of carboxylic esters in boiling alcohols, offering a method to prepare methyl, isopropyl, or allyl esters in high yields.

Table 1: Representative Transesterification Reactions

| Alcohol (R-OH) | Catalyst | Typical Conditions | Product |

|---|---|---|---|

| Methanol (B129727) | Sc(OTf)₃ | Reflux in Methanol | Mthis compound |

| Isopropanol | N-Heterocyclic Carbene (NHC) | Room Temperature | Isopropyl N-Cbz-piperidine-4-carboxylate |

| Benzyl (B1604629) Alcohol | Zinc Cluster | Reflux in Toluene | Benzyl N-Cbz-piperidine-4-carboxylate |

Conversion to Amides and Other Carboxylic Acid Derivatives

The synthesis of amides from this compound is a crucial transformation for building more complex molecules, particularly in pharmaceutical chemistry. While direct aminolysis of the ester is possible, a more common and efficient route involves a two-step process: first, the hydrolysis of the ethyl ester to the corresponding carboxylic acid (N-Cbz-piperidine-4-carboxylic acid), followed by a coupling reaction with a desired amine.

The hydrolysis is typically achieved under basic conditions (e.g., using NaOH or KOH), followed by acidification. The resulting carboxylic acid is then activated and coupled with an amine. A wide variety of modern coupling reagents can be utilized for this purpose, enabling the formation of amide bonds under mild conditions and with high yields, even with less reactive amines. chemicalbook.comacs.org Common reagents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives such as 4-(Dimethylamino)pyridine (DMAP) and Hydroxybenzotriazole (HOBt). nih.govrsc.org Other effective coupling agents include HATU and BOPCl. nih.gov This methodology allows for the introduction of a vast range of substituents by varying the amine component.

Table 2: Amide Formation from N-Cbz-piperidine-4-carboxylic acid

| Amine (R-NH₂) | Coupling Reagent/Additive | Solvent | Product |

|---|---|---|---|

| Aniline | EDC, DMAP, HOBt | CH₃CN | N-Phenyl-N'-Cbz-piperidine-4-carboxamide |

| Benzylamine | HATU, DIPEA | DMF | N-Benzyl-N'-Cbz-piperidine-4-carboxamide |

| Morpholine | TiCl₄ | Pyridine (B92270) | 4-(N-Cbz-piperidine-4-carbonyl)morpholine |

Chemical Modifications of the Piperidine Ring and Nitrogen Atom

Beyond the carboxylate group, the piperidine ring itself and the protected nitrogen atom offer further opportunities for structural diversification.

Alpha-Arylation of Esters Adjacent to the Piperidine Ring

The carbon atom at the C4 position, adjacent to the ester group (the α-carbon), can be functionalized through enolate chemistry. A significant transformation is the palladium-catalyzed α-arylation, which forms a new carbon-carbon bond between the piperidine ring and an aromatic system. msu.edu This reaction has been successfully applied to N-protected 4-alkoxycarbonylpiperidines, which are close analogs of the title compound. researchgate.netnih.gov

The process typically involves the formation of an enolate at the α-carbon using a strong, non-nucleophilic base like lithium hexamethyldisilazide (LHMDS). This enolate then participates in a cross-coupling reaction with an aryl halide (bromide or chloride) in the presence of a palladium catalyst, such as Pd₂(dba)₃, and a sterically hindered phosphine (B1218219) ligand, like P(t-Bu)₃. nih.gov This method allows for the synthesis of 4-aryl-4-carboxy-piperidine derivatives, which are valuable scaffolds in medicinal chemistry. nih.gov The reaction is versatile, accommodating a range of electron-rich and electron-poor aryl halides. msu.edunih.gov

Table 3: Palladium-Catalyzed α-Arylation of N-Protected Piperidine-4-carboxylates

| Aryl Halide | Catalyst/Ligand | Base | Product (Illustrative) |

|---|---|---|---|

| 2-Bromopyridine | Pd₂(dba)₃ / P(t-Bu)₃ | LHMDS | Ethyl N-Cbz-4-(pyridin-2-yl)piperidine-4-carboxylate |

| 4-Chloroanisole | Pd(OAc)₂ / Biphenylphosphine Ligand | LiHMDS | Ethyl N-Cbz-4-(4-methoxyphenyl)piperidine-4-carboxylate |

| 2-Bromo-5-methylpyridine | Pd₂(dba)₃ / P(t-Bu)₃ | LHMDS | Ethyl N-Cbz-4-(5-methylpyridin-2-yl)piperidine-4-carboxylate |

Introduction of Hydroxyl or Other Electrophilic/Nucleophilic Groups

Functionalization of the piperidine ring at positions α to the nitrogen atom (C2 and C6) or adjacent to the ester (C3 and C5) can introduce valuable hydroxyl, halo, or other functional groups. Direct C-H functionalization adjacent to the nitrogen in N-Boc-protected piperidines has been achieved through α-lithiation using strong bases like sec-butyllithium, followed by trapping the resulting organolithium species with an electrophile. nih.gov This strategy can be used to introduce various substituents. nih.gov

For functionalization at the C3/C5 positions, formation of the ester enolate (as in α-arylation) is the key first step. Once formed, this nucleophilic enolate can react with a variety of electrophiles. masterorganicchemistry.comlibretexts.org For example, reaction with an oxaziridine (B8769555) reagent like N-sulfonyloxaziridine can introduce a hydroxyl group at the C3 position. Halogenating agents such as N-bromosuccinimide (NBS) or molecular iodine can be used to install a halogen atom, providing a handle for further cross-coupling reactions.

Structural Variations at the Piperidinyl Nitrogen Post-Deprotection

The carbobenzyloxy (Cbz) group is a protecting group that can be selectively removed to unmask the secondary amine of the piperidine ring. The most common method for Cbz deprotection is catalytic hydrogenolysis, typically using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This reaction is clean and efficient, yielding Ethyl piperidine-4-carboxylate.

Once deprotected, the free secondary amine is a nucleophilic site available for a wide range of functionalization reactions. This allows for the introduction of immense structural diversity at the nitrogen atom. Standard reactions include:

N-Alkylation: Reaction with alkyl halides (e.g., benzyl bromide, methyl iodide) in the presence of a base.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: Buchwald-Hartwig amination with aryl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products.

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

This post-deprotection functionalization is a cornerstone of library synthesis in drug discovery, allowing for the rapid generation of analogs with varied properties. rsc.org

Table 4: Representative Reactions at the Piperidine Nitrogen Following Cbz Deprotection

| Reagent | Reaction Type | Product |

|---|---|---|

| Benzyl Bromide / K₂CO₃ | N-Alkylation | Ethyl 1-benzylpiperidine-4-carboxylate |

| Acetyl Chloride / Et₃N | N-Acylation | Ethyl 1-acetylpiperidine-4-carboxylate |

| Benzenesulfonyl Chloride / Pyridine | N-Sulfonylation | Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate |

Applications in Medicinal Chemistry and Biological Research

Role as a Building Block in Drug Discovery and Development

The piperidine (B6355638) ring is a common structural motif found in numerous pharmaceuticals, and Ethyl N-Cbz-piperidine-4-carboxylate is a key starting material for introducing this valuable fragment. nih.govresearchgate.netresearchgate.net Its utility stems from the stability conferred by the N-Cbz protecting group and the synthetic handles provided by the ethyl ester.

This compound is an indispensable element for synthesizing advanced medical drugs and other biological chemicals. fuaij.com The piperidine ring unit is present in many medicines with a wide range of effects, including analgesic, anti-inflammatory, antipsychotic, and antitumor activities. google.com Because its carbonyl and ester groups can be easily converted into other groups or combined with other functional groups, it is frequently used as a pharmaceutical intermediate. google.com

Research has demonstrated its role in the development of novel therapeutics:

Analgesics: Derivatives of the compound have shown significant analgesic effects in research models.

Anticancer Agents: Novel piperidine-based compounds derived from this starting material have exhibited enhanced cytotoxicity against certain cancer cells.

Neuroprotective Agents: Compounds based on this structure have been investigated for their potential to inhibit neuroinflammation and oxidative stress, which are markers associated with the progression of Alzheimer's disease. For instance, N-benzyl-4-piperidinecarboxaldehyde, a derivative, is a key intermediate in the synthesis of Donepezil hydrochloride, a drug used to treat Alzheimer's disease. google.com

The use of this compound as an intermediate is widespread in pharmaceutical synthesis. google.com The piperidine nucleus is considered an essential cornerstone in the production of drugs. researchgate.net The carboxybenzyl (Cbz) group serves as a protecting group for the piperidine nitrogen, enhancing the compound's stability during multi-step synthetic sequences. fuaij.com This protection is crucial for achieving chemoselectivity in subsequent reactions, preventing the highly reactive piperidine nitrogen from interfering with desired chemical transformations on other parts of the molecule. wikipedia.org The ethyl ester at the 4-position provides a reactive site for further modifications, such as hydrolysis, amidation, or reduction, allowing for the attachment of various functional groups to build more complex pharmaceutical agents. google.comguidechem.com

Structure-Activity Relationship (SAR) Studies of Piperidine-Based Compounds

Structure-Activity Relationship (SAR) studies are fundamental to drug design, aiming to understand how the chemical structure of a compound influences its biological activity. For piperidine-based compounds, SAR studies often explore modifications at the nitrogen atom and various positions on the carbon ring. researchgate.net

The biological properties of piperidine derivatives are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net The position of substituents can strongly influence the inhibitory activity and selectivity of the resulting compounds. nih.govacs.org For example, in the development of monoamine oxidase (MAO) inhibitors, compounds with a 1,3-substituted piperidine ring showed better activity than those with 1,4-substitution. nih.govacs.org

Introducing a chiral center in the piperidine ring can also effectively increase selectivity for a target receptor over off-target sites. thieme-connect.com Furthermore, adding substituents can modulate physicochemical properties; for instance, introducing a substituent at the 2-position of the piperidine ring has been shown to enhance the aqueous solubility of certain compound series. thieme-connect.com Research on histamine H3 receptor agonists found that the agonistic activity of N-aryl-piperidine derivatives was greatly influenced by the specific substituents on the aromatic ring. nih.gov

The following table summarizes findings from various SAR studies on piperidine derivatives:

| Modification | Effect | Compound Class / Target | Source |

|---|---|---|---|

| Substitution at 1,3-position vs. 1,4-position | 1,3-substituted rings showed better activity. | MAO-B Inhibitors | nih.govacs.org |

| Introduction of a chiral center (e.g., a methyl group at the 2-position) | Remarkably increased selectivity over off-target receptors (GABAa). | Fibrinolysis Inhibitors | thieme-connect.com |

| Substitution at the 2-position of the piperidine ring | Effectively enhanced aqueous solubility. | MeV-RdRp Inhibitors | thieme-connect.com |

| Para-substitution vs. meta-substitution on a pendant phenyl ring | Para-substitution was preferable and the addition of a hydroxyl group increased inhibitory effect. | MAO Inhibitors | acs.org |

| Replacement of a primary amino group with a piperidine ring | Increased analgesic activity. | Aryloxypropanolamines | nih.gov |

The group attached to the nitrogen atom of the piperidine ring, whether a protecting group like Cbz or a permanent substituent, plays a critical role in the pharmacological profile of the molecule. A protecting group is introduced to a functional group to ensure chemoselectivity during a subsequent chemical reaction. wikipedia.org In the case of this compound, the Cbz group protects the amine during synthesis.

In the final drug molecule, the nature of the N-substituent is critical for activity. For example, piperidine derivatives with N-propyl and N-diethyl groups were found to be potent MAO-B inhibitors. acs.org In other cases, the protecting group itself can influence the stereochemical outcome of a reaction, acting as a chiral ligand to guide the formation of a specific stereoisomer, which can have profound implications for efficacy and safety. nih.gov The N-benzyl group, which is structurally related to the Cbz group, is often used in the synthesis of drugs targeting neurological disorders; this group can be hydrogenated or combined with other groups through alkylation or acylation to modulate the final compound's properties. guidechem.com

The three-dimensional shape, or conformation, of the piperidine ring is crucial for its interaction with biological targets. The piperidine ring typically adopts a "chair" conformation, and the orientation of its substituents (axial vs. equatorial) can significantly impact binding affinity and, consequently, drug potency.

Appropriate conformational restriction of the molecule can favor specific binding to a target receptor. nih.gov The piperidine ring has been identified as a highly influential structural element for achieving high activity at certain receptors, such as the sigma-1 receptor (σ1R), by providing an optimal spatial arrangement of key pharmacophoric features. nih.gov By strategically placing substituents on the ring, medicinal chemists can lock the molecule into a more bioactive conformation, thereby optimizing its potency and selectivity for the intended target.

Pharmacological Targets and Therapeutic Areas Under Investigation

The versatility of the piperidine scaffold, protected by a carboxybenzyl (Cbz) group and functionalized with an ethyl ester, allows for extensive chemical modification. Researchers have leveraged this adaptability to design derivatives aimed at a diverse range of biological targets, from viral proteins to central nervous system enzymes.

Antiviral Agents: Research on Influenza Virus (H1N1) and Hemagglutinin Inhibition

The influenza virus hemagglutinin (HA) protein is a critical target for antiviral drugs because it mediates the virus's entry into host cells. Derivatives of the piperidine scaffold have been identified as potent influenza A virus fusion inhibitors, with specific activity against the H1N1 subtype. nih.gov Research has focused on a class of N-benzyl-4,4,-disubstituted piperidines which are synthesized using the Ugi four-component reaction. These compounds are believed to interact with the hemagglutinin fusion peptide, representing a novel mechanism of action. nih.gov This interaction prevents the conformational changes in HA that are necessary for the fusion of the viral envelope with the host cell membrane. nih.gov The specific activity against the H1N1 subtype suggests that these inhibitors target a unique binding pocket within the H1 hemagglutinin protein. nih.gov

Table 1: Research Findings on Piperidine-Based Influenza Inhibitors

| Compound Class | Target | Mechanism of Action | Specificity |

|---|---|---|---|

| N-benzyl-4,4,-disubstituted piperidines | Hemagglutinin (HA) | Inhibition of viral fusion peptide | Influenza A (H1N1 subtype) nih.gov |

Anti-malarial Research: Inhibition of Plasmodium Sporozoite Invasion

The piperidine ring is a key structural element in various compounds investigated for anti-malarial activity. Studies have shown that 1,4-disubstituted piperidine derivatives exhibit potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. nih.gov The development of such compounds is crucial due to the spread of parasite resistance to existing therapies. The liver stage of malaria, initiated by the invasion of hepatocytes by Plasmodium sporozoites, is a key target for prophylactic drugs. nih.gov While the precise mechanism of many piperidine-based anti-malarials is still under investigation, their ability to inhibit parasite growth at nanomolar concentrations makes them promising candidates for new drug development. nih.gov

Table 2: Anti-malarial Activity of Select 1,4-Disubstituted Piperidine Derivatives

| Compound | P. falciparum Strain 3D7 (IC50) | P. falciparum Strain W2 (IC50) |

|---|---|---|

| 12d | 13.64 nM | Not Reported |

| 13b | 4.19 nM | 13.30 nM |

| 12a | Not Reported | 11.6 nM |

| Chloroquine (Reference) | 22.38 nM | 134.12 nM |

Data sourced from a study on 1,4-disubstituted piperidine derivatives. nih.gov

Modulation of Nuclear Receptors: PPARalpha/gamma Agonism

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. nih.gov Agonists of PPARs, particularly PPARα and PPARγ, are used to treat metabolic diseases like type 2 diabetes. nih.gov The search for new PPAR agonists has explored a variety of heterocyclic scaffolds. While thiazolidinediones are a well-known class of PPARγ agonists, ongoing research aims to find novel ligands with improved safety profiles. nih.govnih.gov The piperidine scaffold is a component of various synthesized ligands for different receptors, and its potential incorporation into novel PPARα/γ dual agonists continues to be an area of interest for medicinal chemists aiming to modulate these key metabolic regulators.

Enzyme Inhibition: Studies on N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), Monoamine Oxidase (MAO), and Cyclooxygenase (COX)

The piperidine structure is a key component in the design of inhibitors for several medically relevant enzymes.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): This enzyme is involved in the biosynthesis of fatty acid ethanolamides, a class of signaling lipids. While potent and selective inhibitors of NAPE-PLD are sought for research purposes, currently available options are limited. researchgate.net N-acylethanolamines, the products of NAPE hydrolysis, have themselves been shown to be potent inhibitors of a different isoform, PLD alpha, suggesting complex regulatory feedback loops. nih.gov

Monoamine Oxidase (MAO): MAO inhibitors are critical in treating neurodegenerative disorders like Parkinson's disease by preventing the breakdown of neurotransmitters such as dopamine. nih.govresearchgate.net Research has identified pyridazinobenzylpiperidine derivatives as potent, reversible, and selective inhibitors of MAO-B, the isoform primarily responsible for dopamine metabolism in the brain. nih.govmdpi.com For instance, compound S5 from one study demonstrated high selectivity for MAO-B over MAO-A, a desirable trait for reducing side effects. nih.gov Kinetic studies have shown these compounds act as competitive inhibitors. nih.gov

Cyclooxygenase (COX): COX enzymes are the targets of non-steroidal anti-inflammatory drugs (NSAIDs). There are two main isoforms, COX-1 and COX-2. Inhibition of these enzymes prevents the conversion of arachidonic acid into prostaglandins. nih.gov The carboxylate group of some acidic NSAIDs can bind to the COX active site, interacting with key amino acid residues like Arg-120, Tyr-385, and Ser-530 to block substrate access. nih.gov While many piperidine-containing compounds have been synthesized and tested for COX inhibition, the most active derivatives often feature more complex heterocyclic systems fused to the piperidine ring. nih.gov

Table 3: MAO-B Inhibition by Lead Pyridazinobenzylpiperidine Derivatives

| Compound | MAO-B Inhibition (IC50) | MAO-A Inhibition (IC50) | Selectivity Index (SI) for MAO-B |

|---|---|---|---|

| S5 | 0.203 µM | 3.857 µM | 19.04 |

| S16 | 0.979 µM | >100 µM | >102.14 |

Data from a study on pyridazinobenzylpiperidine derivatives as MAO inhibitors. nih.gov

Analgesic Development and Novel Pain Modulators

The piperidine ring is a classic scaffold in the development of analgesic drugs, most famously represented by pethidine. Research into ethyl 4-phenylpiperidine-4-carboxylates, which are structurally related to pethidine, has shown that modifying the substituent on the piperidine nitrogen can significantly increase analgesic potency. nih.gov Specifically, the introduction of groups containing ether linkages has proven beneficial. nih.gov More recent research has explored other piperazine and piperidine derivatives for pain modulation. For example, the piperazine derivative 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) has demonstrated both anti-nociceptive and anti-inflammatory effects, which appear to be mediated through the serotonergic system. nih.gov

Anticancer Potential and Cytotoxic Activity of Related Derivatives

The piperidine moiety is integral to the design of many compounds with anticancer properties. Novel, complex derivatives incorporating a piperidine ring have shown significant cytotoxic potential against various human cancer cell lines. nih.govnih.gov For instance, a series of ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives were evaluated against five different leukemia cell lines. Several of these compounds displayed high activity against leukemia cells while having low activity against normal hematopoietic cells, indicating a favorable selectivity index. nih.gov The mechanism of action for many related cytotoxic compounds involves the induction of apoptosis. mdpi.com

Table 4: Cytotoxic Activity of Pyrrolo[1,2-a]quinoxaline (B1220188) Derivatives in Leukemia Cell Lines

| Compound | Cell Line | Activity | Finding |

|---|---|---|---|

| 1a, 1e, 1g, 1h | Jurkat, U266, K562, U937, HL60 | High Cytotoxicity | Promising due to high activity against leukemia and low activity against normal cells. nih.gov |

| 1a, 1m, 1n | Jurkat, U266, K562, U937, HL60 | High Cytotoxicity | Noted for a high index of selectivity. nih.gov |

Mechanisms of Action and Protein Target Identification

The piperidine scaffold, a core component of this compound, is a privileged structure in medicinal chemistry, frequently appearing in compounds designed to interact with a wide array of biological targets. Research into derivatives and related structures has provided significant insight into their mechanisms of action, revealing how they engage with receptors, modulate enzymatic activity, and can be leveraged to identify novel protein interactions.

Characterization of Ligand-Receptor Interactions and Binding Sites

The effectiveness of a therapeutic agent is fundamentally linked to its interaction with its biological target. For compounds derived from or containing the piperidine moiety, significant research has focused on characterizing these interactions at a molecular level. Techniques such as molecular docking and dynamics simulations, X-ray crystallography, and structure-activity relationship (SAR) studies are instrumental in defining the precise nature of these connections.

Derivatives of the piperidine scaffold have been shown to engage in specific interactions within the binding pockets of various receptors. For instance, in the context of the σ1 receptor, the protonated piperidine ring can establish unfavorable interactions within a lipophilic binding pocket, but the introduction of different substituents on the piperidine nitrogen can compensate for this, altering binding affinity. nih.gov Molecular dynamics simulations have revealed that interactions between the basic piperidine N-atom and its substituents with amino acid residues like Leu105, Thr181, and Tyr206 are critical for determining σ1 receptor affinity. nih.gov In other receptor systems, key interactions can include salt bridges between a positively charged amino group on the ligand and negatively charged residues like aspartate in the receptor's binding site. unica.it

Cryo-electron microscopy (cryo-EM) has been used to identify the binding site of piperidine carboxamides in the Plasmodium falciparum 20S proteasome (Pf20S). nih.gov This structural analysis revealed that the inhibitor binds to the β5 active site, distant from the catalytic threonine, interacting extensively with the β6 subunit. nih.gov Specific hydrogen bonds, such as between the piperidine amide carbonyl and the backbone amide of β6_G167, and van der Waals contacts are crucial for its inhibitory activity. nih.gov Such detailed structural information provides a molecular basis for the compound's species selectivity.

The following table summarizes key ligand-receptor interactions observed in studies of various piperidine-containing compounds.

| Receptor/Target | Key Interacting Residues | Type of Interaction | Significance |

|---|---|---|---|

| σ1 Receptor | Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, Tyr206 | Lipophilic Interactions | Determines binding affinity; modifications to the piperidine substituent can modulate these interactions. nih.gov |

| μ-Opioid Receptor (MOR) | Asp147, Trp229 | Salt Bridge, Hydrogen Bond | Crucial for ligand binding and receptor affinity; loss of H-bond with Trp229 can reduce affinity. unica.it |

| P. falciparum 20S Proteasome (β5 subunit) | β6_F135, β6_S83, β6_S84, β6_G167, β6_C165, β6_S170 | Hydrogen Bonds, van der Waals Contacts | Defines a unique, non-catalytic site binding mode that confers species selectivity. nih.gov |

Elucidation of Molecular Pathways and Enzyme Modulation

The therapeutic potential of this compound and its derivatives often stems from their ability to modulate the activity of specific enzymes, thereby influencing critical molecular pathways. The piperidine core serves as a versatile scaffold for designing potent and selective enzyme inhibitors.

One of the most significant areas of research involves the ubiquitin-proteasome pathway. Piperidine carboxamides have been identified as potent and species-selective inhibitors of the P. falciparum proteasome's β5 active site, which is responsible for chymotrypsin-like activity. nih.gov By inhibiting this enzyme, these compounds disrupt protein degradation in the malaria parasite, a process essential for its survival, leading to antimalarial effects. nih.gov This mechanism highlights the potential for developing novel therapeutics that target pathogen-specific enzymatic processes.

Piperidine derivatives have also been investigated for their ability to modulate enzymes involved in neurotransmission and other signaling pathways. For example, certain piperidine-based compounds can inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine; this inhibition is a key strategy in managing Alzheimer's disease. Furthermore, the piperidine/piperazine carbamate (B1207046) scaffold has been used to develop inhibitors of endocannabinoid hydrolases, such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). nih.gov These enzymes are responsible for degrading endocannabinoids, and their inhibition can produce therapeutic effects by elevating endocannabinoid levels in the brain. nih.gov Additionally, derivatives of nipecotic acid, which features a piperidine-3-carboxylic acid structure, have been synthesized as inhibitors for GABA uptake transporters (GATs), specifically targeting the murine GAT4 subtype. nih.gov

The table below details examples of enzymes modulated by piperidine-containing compounds.

| Enzyme/Transporter | Type of Modulation | Affected Pathway | Therapeutic Relevance |

|---|---|---|---|

| P. falciparum Proteasome (β5 subunit) | Inhibition | Ubiquitin-Proteasome Degradation | Antimalarial activity. nih.gov |

| Acetylcholinesterase (AChE) | Inhibition | Cholinergic signaling | Alzheimer's disease treatment. |

| Monoacylglycerol Lipase (MAGL) | Inhibition | Endocannabinoid Signaling | Neurological and inflammatory disorders. nih.gov |

| Fatty Acid Amide Hydrolase (FAAH) | Inhibition | Endocannabinoid Signaling | Neurological and inflammatory disorders. nih.gov |

| GABA Transporter 4 (mGAT4) | Inhibition | GABAergic Neurotransmission | Neurological disorders. nih.gov |

Affinity Purification Strategies for Unknown Protein Targets

Identifying the specific protein targets of a bioactive small molecule is a critical step in understanding its mechanism of action and potential off-target effects. Affinity purification is a powerful technique for this purpose, relying on the specific, high-affinity interaction between a ligand (the small molecule) and its protein target. bio-rad.comneb.com While this compound is a synthetic intermediate, its core structure is integral to ligands designed for such applications.

The general strategy involves immobilizing a ligand, often a derivative of a bioactive compound, onto a solid support or resin. neb.com When a complex mixture of proteins, such as a cell lysate, is passed over this resin, only the proteins that specifically bind to the immobilized ligand are captured. nih.gov After washing away non-specifically bound proteins, the target protein can be eluted and subsequently identified using techniques like mass spectrometry.

For this strategy to be successful, the ligand must retain its high affinity and selectivity for its target protein even after being tethered to the support. The piperidine scaffold, as seen in various bioactive molecules, can be chemically modified to include a linker arm for immobilization without disrupting the key interactions required for binding. For example, a derivative could be synthesized where a linker is attached to a position on the piperidine ring that is not critical for receptor binding, as determined by SAR studies.

This approach is fundamental in target deconvolution for hits identified through phenotypic screening. nih.gov When a compound like a piperidine carboxamide shows potent antimalarial activity, but its target is unknown, resistant parasites can be selected. nih.gov Sequencing the genomes of these resistant parasites often reveals mutations in a specific protein, in this case, the proteasome β5 subunit, identifying it as the likely target. nih.gov This genetic approach complements chemical proteomics methods like affinity purification to confidently identify the molecular target of a novel compound series.

Computational and Spectroscopic Methods in Research on Piperidine Carboxylates

Advanced Computational Chemistry and Molecular Modeling Studies

Computational chemistry serves as a powerful tool to explore the characteristics of piperidine (B6355638) carboxylates at the molecular level. These in silico approaches allow for the prediction of properties and behaviors that can be later verified experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. researchgate.netdntb.gov.ua For piperidine derivatives, DFT calculations are employed to optimize molecular geometry, providing insights into bond lengths, angles, and the preferred conformation of the piperidine ring, which typically adopts a chair form. nih.gov

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. dntb.gov.uanih.gov For instance, a smaller energy gap suggests higher reactivity. In studies of related heterocyclic compounds, DFT calculations at the B3LYP/6-311G(d,p) level have been used to determine these frontier orbital energies, helping to understand potential reaction pathways. nih.gov

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule. dntb.gov.ua This information is vital for predicting how the molecule will interact with other reagents or biological targets.

Table 1: Insights from DFT Studies on Piperidine Scaffolds

| Computational Method | Parameter Calculated | Significance |

|---|---|---|

| DFT (e.g., B3LYP/6-311G(d,p)) | Optimized Molecular Geometry | Predicts stable conformations, bond lengths, and angles. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. dntb.gov.uanih.gov | |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-deficient regions, predicting reactive sites. dntb.gov.ua |

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For compounds like Ethyl N-Cbz-piperidine-4-carboxylate, MD simulations provide a dynamic view of the molecule's conformational behavior in different environments, such as in an explicit solvent. researchgate.net

Molecular docking is a primary in silico technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov This method is extensively applied to piperidine derivatives to understand their potential pharmacological activity by predicting their binding modes within the active sites of specific enzymes or receptors. nih.govacgpubs.orgnih.gov

Docking simulations calculate a scoring function, which estimates the binding affinity (free energy of binding) between the ligand and the target. nih.gov For example, docking studies on piperidine-based compounds have been used to evaluate their interactions with targets like acetylcholinesterase, a key enzyme in Alzheimer's disease research. acgpubs.orgnih.gov The results of these studies reveal specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site, providing a rationale for the compound's observed or potential biological activity. nih.govnih.govnih.gov

Molecular descriptors are numerical values that encode chemical information and are derived from the molecular structure. rjptonline.org These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. rjptonline.org For series of piperidine derivatives, various molecular descriptors are computed to build mathematical models that correlate the chemical structure with biological activity or physicochemical properties. researchgate.netnih.gov

Commonly computed descriptors include constitutional descriptors (e.g., molecular weight), topological descriptors, and physicochemical properties like the logarithm of the partition coefficient (LogP). researchgate.netcocalc.com These descriptors are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties and to assess a compound's "drug-likeness," often guided by frameworks like Lipinski's Rule of Five. cocalc.comdntb.gov.ua QSAR models developed for piperidine derivatives have been used to predict their toxicity against specific targets, guiding the design of new compounds with improved activity and safety profiles. researchgate.netnih.gov

Table 2: Common Molecular Descriptors in Pharmacological Prediction

| Descriptor Type | Example | Application |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts lipophilicity and membrane permeability. |

| Molecular Weight (MW) | A key parameter in Lipinski's Rule of Five for drug-likeness. cocalc.com | |

| Constitutional | Number of Hydrogen Bond Donors/Acceptors | Predicts potential for forming hydrogen bonds with biological targets. cocalc.com |

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation and elucidation of newly synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic compounds. uobasrah.edu.iqethernet.edu.et Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely used to confirm the identity and purity of piperidine carboxylates. nih.gov

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the spectrum would show characteristic signals for the ethyl group (a quartet and a triplet), the protons on the piperidine ring, the benzylic protons of the Cbz group, and the aromatic protons.

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. It is particularly useful for identifying the carbonyl carbons of the ester and carbamate (B1207046) groups, which appear in a distinct downfield region of the spectrum.

While the specific NMR data for this compound is not detailed in the provided sources, the expected chemical shifts can be inferred from related structures like Ethyl 4-piperidinecarboxylate. The addition of the N-Cbz group would introduce signals corresponding to the benzyl (B1604629) and carbonyl carbons of the protecting group and would shift the signals of the piperidine ring carbons, particularly those adjacent to the nitrogen atom.

Table 3: Illustrative ¹H and ¹³C NMR Data for the Parent Scaffold Ethyl 4-piperidinecarboxylate This data is for the parent compound and serves as a reference for interpreting the spectrum of its N-Cbz derivative.

| Nucleus | Assignment | Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | -O-CH₂-CH₃ | 4.130 (quartet) |

| Piperidine H2, H6 | 3.087 | |

| Piperidine H3, H5 | 2.64 | |

| Piperidine H4 | 2.41 | |

| -O-CH₂-CH₃ | 1.255 (triplet) | |

| ¹³C NMR | C=O (Ester) | 175.5 |

| -O-CH₂- | 60.2 | |

| Piperidine C2, C6 | 46.1 | |

| Piperidine C4 | 41.3 | |

| Piperidine C3, C5 | 28.8 | |

| -CH₃ | 14.3 |

(Data adapted from spectral databases for Ethyl 4-piperidinecarboxylate) chemicalbook.comchemicalbook.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformation

In a typical analysis, the Fourier-Transform Infrared (FT-IR) and FT-Raman spectra would be recorded. researchgate.net The interpretation of these spectra relies on the assignment of observed absorption (IR) or scattering (Raman) bands to specific vibrational modes. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to support these assignments by calculating theoretical vibrational frequencies. nih.govnih.gov

The principal vibrational modes for this compound are associated with its functional groups. The carbonyl (C=O) stretching vibrations are particularly informative. The molecule contains two carbonyl groups—one in the carbamate linkage (N-COO-CH₂) and one in the ethyl ester linkage (C-COO-CH₂CH₃). These typically give rise to strong, distinct bands in the IR spectrum. The carbamate C=O stretch is expected around 1700-1680 cm⁻¹, while the ester C=O stretch appears at a higher frequency, typically in the 1750-1730 cm⁻¹ region.

The spectra would also feature bands corresponding to C-H stretching vibrations. Aromatic C-H stretches from the benzyl group are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring and ethyl group appear just below 3000 cm⁻¹. C-N stretching vibrations of the carbamate and piperidine ring are expected in the 1350-1000 cm⁻¹ range. Furthermore, C-O stretching vibrations from both the ester and carbamate groups will produce strong bands in the 1300-1000 cm⁻¹ region. rsc.org The presence of the monosubstituted benzene ring would be confirmed by characteristic overtone bands in the 2000-1650 cm⁻¹ region and out-of-plane bending bands below 900 cm⁻¹.

Conformational information can also be inferred, as the vibrational frequencies of certain modes, particularly in the fingerprint region (below 1500 cm⁻¹), are sensitive to the molecule's three-dimensional structure. mdpi.com

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbamate | C=O Stretch | 1700 - 1680 |

| Ethyl Ester | C=O Stretch | 1750 - 1730 |

| Benzyl Group | Aromatic C-H Stretch | 3100 - 3000 |

| Piperidine/Ethyl | Aliphatic C-H Stretch | 3000 - 2850 |

| Benzyl Group | C=C Stretch | 1600 - 1450 |

| Ester/Carbamate | C-O Stretch | 1300 - 1000 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound (C₁₆H₂₁NO₄), the molecular weight is 291.34 g/mol . oakwoodchemical.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 291.

The molecular ions generated in the mass spectrometer are energetically unstable and undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. chemguide.co.uk The pattern of these fragments provides a molecular fingerprint that helps to confirm the structure. The fragmentation of this compound is expected to proceed through several predictable pathways, primarily involving the cleavage of bonds adjacent to the heteroatoms (N, O) and the carbonyl groups, leading to the formation of stable carbocations or acylium ions.

Key fragmentation pathways would include:

Loss of the benzyloxy group: Cleavage of the N-Cbz bond can lead to the loss of a C₇H₇O₂ radical or related fragments.

Formation of the tropylium ion: A very common fragmentation for benzyl-containing compounds is the formation of the stable tropylium cation (C₇H₇⁺) at m/z 91.

Cleavage of the ester group: Fragmentation can occur via the loss of the ethoxy group (-OC₂H₅, m/z 45) or the entire ethoxycarbonyl group (-COOC₂H₅, m/z 73).

Piperidine ring cleavage: The piperidine ring can undergo alpha-cleavage adjacent to the nitrogen atom, leading to various ring-opened fragments.

The analysis of these characteristic fragments allows for the unambiguous confirmation of the different structural units within the molecule.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment | Formula of Fragment |

|---|---|---|

| 291 | Molecular Ion [M]⁺ | [C₁₆H₂₁NO₄]⁺ |

| 246 | Loss of Ethoxy group [M-OC₂H₅]⁺ | [C₁₄H₁₆NO₃]⁺ |

| 218 | Loss of Ethoxycarbonyl group [M-COOC₂H₅]⁺ | [C₁₃H₁₆NO₂]⁺ |

| 156 | Cleavage of N-Cbz bond | [C₈H₁₄NO₂]⁺ |

X-ray Diffraction for Solid-State Structure and Conformational Studies

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which define the molecule's conformation. rsc.org

While the specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related piperidine derivatives allows for a reliable prediction of its solid-state conformation. nih.govnuph.edu.ua Studies on similar structures consistently show that the piperidine ring adopts a stable chair conformation. nih.govresearchgate.net This conformation minimizes steric strain and torsional strain within the six-membered ring.

The substituents on the piperidine ring—the N-Cbz group at position 1 and the ethyl carboxylate group at position 4—are expected to influence the ring's geometry. In a 1,4-disubstituted piperidine, the bulky substituents will preferentially occupy the equatorial positions to minimize steric hindrance (1,3-diaxial interactions). Therefore, both the N-Cbz group and the ethyl carboxylate group are predicted to be in equatorial orientations relative to the plane of the piperidine ring. nuph.edu.ua

A full crystallographic analysis would yield the unit cell dimensions (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom. This data also reveals intermolecular interactions in the crystal lattice, such as hydrogen bonds or van der Waals forces, which dictate the crystal packing. researchgate.net For example, in the crystal structure of a related compound, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, the piperidine ring adopts a chair conformation, and the ethyl ester group is located in an equatorial position. nih.govnuph.edu.ua

Table 3: Illustrative Crystallographic Data for a Related Piperidine Carboxylate Derivative (Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.govnih.gov |

| Space Group | P2₁/n | nih.govnih.gov |

| a (Å) | 8.2608 (3) | nuph.edu.ua |

| b (Å) | 17.9433 (7) | nuph.edu.ua |

| c (Å) | 15.2470 (7) | nuph.edu.ua |

| β (°) | 100.626 (4) | nuph.edu.ua |

| Volume (ų) | 2221.25 (16) | nuph.edu.ua |

| Z (molecules/unit cell) | 4 | nuph.edu.ua |

Q & A

Q. What are the standard synthetic routes for ethyl N-CBZ-piperidine-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Protection of the piperidine nitrogen using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous dichloromethane (DCM) at 0–5°C to prevent over-reaction .

- Step 2: Esterification of the carboxylic acid group using ethanol and a coupling agent (e.g., DCC/DMAP or H₂SO₄ as a catalyst) under reflux.

- Optimization: Reaction yields (>80%) are achieved by controlling temperature (reflux vs. room temperature) and stoichiometry (1.2 equivalents of Cbz-Cl to avoid dimerization). Purity (>98%) is confirmed via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer:

- ¹H/¹³C NMR: The Cbz group shows characteristic aromatic protons (δ 7.2–7.4 ppm, multiplet) and a carbonyl signal at ~170 ppm in ¹³C NMR. The piperidine ring protons appear as a multiplet at δ 2.5–3.5 ppm, with distinct splitting patterns due to axial/equatorial conformers .

- IR Spectroscopy: Strong C=O stretches at ~1720 cm⁻¹ (ester) and ~1690 cm⁻¹ (carbamate).

- Mass Spectrometry: Molecular ion peak at m/z 235.28 (M⁺) with fragmentation patterns confirming the Cbz and ethyl ester groups .

Q. What are the recommended storage conditions and handling protocols for this compound?

- Methodological Answer: